molecular formula C4H3BrCl2N2 B1527785 5-Bromo-4-chloropyrimidine hydrochloride CAS No. 1220039-87-1

5-Bromo-4-chloropyrimidine hydrochloride

Cat. No.: B1527785
CAS No.: 1220039-87-1
M. Wt: 229.89 g/mol
InChI Key: KZKRABGLKPDEFS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidine hydrochloride is a halogenated pyrimidine derivative with the molecular formula C4H3BrCl2N2. It is a white solid compound that is used in various chemical and pharmaceutical applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyrimidine hydrochloride typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 4-chloropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and precise temperature control. The final product is purified through crystallization or distillation techniques .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit enzyme activity or alter cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloropyrimidine hydrochloride is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. Its ability to undergo both nucleophilic substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-chloropyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRABGLKPDEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-bromopyrimidone hydrobromide (1.0 g, 3.9 mmol) in phosphorous oxychloride (4 mL) was heated at 90° C. for 1 h then cooled 0° C. The mixture was filtered, washed with POCl3 (2×2 mL) to furnish the title compound as a cream solid (388 mg). This compound was unstable to air and was used immediately in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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